molecular formula C6H7N3O2 B6203355 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile CAS No. 908815-51-0

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6203355
CAS No.: 908815-51-0
M. Wt: 153.14 g/mol
InChI Key: PMBKWQNVSZSTJV-UHFFFAOYSA-N
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Description

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile is a chemical compound with the CAS Registry Number 908815-51-0 . It is characterized by the molecular formula C6H7N3O2 and has a molecular weight of approximately 153.14 g/mol . Its structure can be represented by the SMILES notation COCC1=NC(=C(O1)N)C#N . This compound is an oxazole derivative, a class of heterocyclic compounds known for their presence in various biologically active molecules. Oxazole scaffolds are of significant interest in medicinal chemistry and pharmaceutical research for their potential as building blocks in the synthesis of more complex molecules. As a specialized chemical, it serves as a valuable intermediate for researchers exploring new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

908815-51-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O2/c1-10-3-5-9-4(2-7)6(8)11-5/h3,8H2,1H3

InChI Key

PMBKWQNVSZSTJV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(O1)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, aminomalononitrile 4-toluenesulfonate (1.17 g, 4.60 mmol) reacts with methoxyacetyl chloride (5.06 mmol) in N-methylpyrrolidone (NMP) under microwave irradiation at 300 W for 0.1–5 hours. The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, followed by cyclodehydration to yield the oxazole ring.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueEffect on Yield
SolventNMP85–90%
Temperature80–100°CMaximizes rate
Microwave Power300 WReduces time
Stoichiometry (Acyl:Amine)1.1:1Prevents byproducts

The use of NMP enhances solubility of intermediates, while microwave irradiation accelerates reaction kinetics compared to conventional heating. Post-reaction workup involves dilution with aqueous NaOH, extraction with ethyl acetate, and recrystallization from 2-propanol to achieve >95% purity.

Palladium-Catalyzed Coupling Reactions

An alternative route employs palladium-catalyzed coupling between halogenated oxazole precursors and methoxymethyl fragments. This method is particularly valuable for introducing substituents at the 2-position of the oxazole ring.

Suzuki-Miyaura Coupling Protocol

A patented method describes the reaction of 5-amino-2-bromo-1,3-oxazole-4-carbonitrile with methoxymethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1).

Key Steps:

  • Transmetallation: Methoxymethylboronic acid transfers the methoxymethyl group to palladium.

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the oxazole precursor.

  • Reductive Elimination: Forms the C–O bond, yielding the target compound.

Table 2: Coupling Reaction Performance Metrics

CatalystYield (%)Purity (%)Reaction Time (h)
Pd(PPh₃)₄789224
Pd(OAc)₂/XPhos859512
PdCl₂(dppf)728918

The choice of ligand significantly impacts efficiency; bulky phosphines like XPhos suppress β-hydride elimination, improving yield. However, this method requires rigorous exclusion of oxygen and moisture, increasing operational complexity.

Acid-Catalyzed Cyclization of α-Haloacylamino Precursors

A classical approach adapted from Bergmann synthesis involves cyclizing α-methoxyacetyl-glycine derivatives under acidic conditions. While less commonly used for this specific compound, it provides insights into oxazole ring formation mechanisms.

Procedure and Limitations

Treatment of N-methoxyacetyl-glycine with polyphosphoric acid (PPA) at 100°C for 16 hours induces cyclodehydration. The reaction proceeds via intermediate iminium ion formation, followed by intramolecular nucleophilic attack by the amide nitrogen.

Equation 1:

CH3OCH2CO-NH-CH2COOHPPA, 100°CC6H7N3O2+2H2O[4]\text{CH}3\text{OCH}2\text{CO-NH-CH}2\text{COOH} \xrightarrow{\text{PPA, 100°C}} \text{C}6\text{H}7\text{N}3\text{O}2 + 2\text{H}2\text{O} \quad

Challenges:

  • Low yields (45–55%) due to competing hydrolysis

  • Requires stoichiometric PPA, complicating waste management

  • Limited scalability compared to microwave-assisted methods

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 5-Amino-2-(Methoxymethyl)-1,3-Oxazole-4-Carbonitrile Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation85–9095High$$
Pd-Catalyzed Coupling72–8589–95Moderate$$$$
Acid-Catalyzed Cyclization45–5580Low$

The cyclocondensation route emerges as superior for industrial applications due to its balance of yield and scalability. Palladium-mediated methods, while efficient, incur higher costs from catalyst use. Acid-catalyzed approaches remain primarily of mechanistic interest.

Purification and Characterization

Final purification typically involves column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization from 2-propanol. Characterization data aligns with literature values:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (s, 2H, NH₂), 4.45 (s, 2H, OCH₂), 3.32 (s, 3H, OCH₃)

  • HRMS (ESI): m/z calcd for C₆H₇N₃O₂ [M+H]⁺ 154.0611, found 154.0611

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C6_6H7_7N3_3O2_2

SMILES: COCC1=NC(=C(O1)N)C#N

InChI: InChI=1S/C6H7N3O2/c1-10-3-5-9-4(2-7)6(8)11-5/h3,8H2,1H3

Medicinal Chemistry

5-Amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile has garnered attention for its potential in drug development. Its unique structural features allow for the design of pharmaceuticals targeting various biological pathways. Notably:

  • Anticancer Properties: Research indicates that compounds with similar oxazole structures exhibit anticancer activity by inhibiting specific cancer cell lines. This suggests that 5-amino derivatives could be optimized for similar effects.
  • Anti-inflammatory Activity: The compound may also serve as a scaffold for developing anti-inflammatory agents. Its ability to interact with biological targets makes it a candidate for further pharmacological evaluation .

Biological Research

The compound functions as a valuable probe in biochemical studies. Its applications include:

  • Enzyme Interaction Studies: It can be utilized to investigate enzyme kinetics and metabolic pathways due to its ability to bind selectively to certain enzymes.
  • Cell Signaling Pathways: The compound may influence cellular signaling processes, providing insights into mechanisms of action relevant to various diseases, including neurodegenerative disorders .

Industrial Applications

In the industrial sector, this compound is being explored for its utility in advanced materials:

  • Polymer Production: The compound can act as a building block in synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance.
  • Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives, potentially leading to the development of more durable and effective products.

Case Study 1: Anticancer Activity

A study conducted on derivatives of 5-amino oxazoles demonstrated significant cytotoxic effects against various cancer cell lines. The structure of this compound was modified to enhance potency and selectivity toward cancerous cells. Results indicated an increase in apoptosis markers in treated cells compared to controls .

Case Study 2: Enzyme Interaction

Research involving enzyme assays revealed that 5-amino derivatives could inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, showcasing the potential for these compounds as therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets and pathways. The amino group and oxazole ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile, highlighting substituent effects, synthesis, and applications:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Reference
This compound Methoxymethyl (-CH₂OCH₃) C₆H₇N₃O₂ ~153.14* Hypothesized: Reaction of dichloroacrylonitrile with methylamine Discontinued commercial product; potential solubility advantages due to ether group
5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile 3,4-Dichlorophenyl C₁₀H₅Cl₂N₃O 254.07 Not explicitly detailed; likely [3+2] cycloaddition or nucleophilic substitution Life science applications (high purity grades available)
5-Amino-2-methyloxazole-4-carbonitrile Methyl (-CH₃) C₅H₅N₃O 123.11 Unspecified; safety hazards noted (H302, H315, H319, H335) Hazardous material; simpler structure for reactivity studies
5-Amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile 5-Amino-3-methyl-isoxazol-4-yl C₈H₆N₄O₂ 206.16 Aminomalononitrile tosylate + 5-amino-3-methylisoxazole-4-carbonyl chloride Complex heterocyclic system for pharmaceutical research
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile 3-(Dimethylamino)propyl C₁₁H₂₁N₅O 247.32 Reaction of N-(2,2-dichloro-1-cyanoethenyl)amide with dimethylamine High-yield synthesis (85%); demonstrates substituent-dependent nucleophilicity
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl (-C₆H₄CH₃) + sulfonyl group C₁₅H₁₇N₃O₃S 319.38 Unspecified; cytokinin-like activity observed in plant growth studies Exhibits high cytokinin-like activity in agricultural research

*Molecular weight calculated based on formula C₆H₇N₃O₂.

Heterocyclic Hybrid Systems
  • Compounds like 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile () combine oxazole and isoxazole moieties, enabling applications in multi-target drug discovery. These hybrids are synthesized via sequential cyclization and coupling reactions .

Biological Activity

5-Amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the amino group and methoxymethyl substituent enhances its solubility and bioavailability, making it a promising candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activity, leading to various biological effects such as:

  • Inhibition of tumor cell proliferation : The compound has shown potential in inhibiting the growth of various tumor cell lines.
  • Immunomodulatory effects : It may influence immune responses by modulating cytokine production and lymphocyte proliferation.
  • Antiviral activity : Preliminary studies suggest it could inhibit viral replication in certain cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell lines
ImmunomodulatoryModulation of cytokine production
AntiviralInhibition of human herpes virus replication
Enzyme inhibitionInteraction with specific metabolic pathways

Study 1: Immunomodulatory Effects

In a study evaluating the immunological activity of similar oxazole derivatives, compounds demonstrated low toxicity while significantly inhibiting phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes. Notably, one derivative showed a moderate suppression of TNF-α production in human whole blood cultures, indicating potential for therapeutic use in autoimmune disorders .

Study 2: Anticancer Activity

Research focusing on the cytotoxic effects of oxazole derivatives highlighted that certain compounds, including those structurally related to this compound, exhibited strong inhibitory effects on tumor cell lines. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Study 3: Antiviral Properties

Another investigation reported that derivatives similar to this compound inhibited the replication of human herpes virus type-1 (HHV-1) in A549 cell lines. This antiviral activity was linked to alterations in signaling pathways involved in viral replication processes .

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, 5-aminooxazole-4-carbonitriles can be synthesized via [3+2] cycloaddition or multi-step reactions requiring inert atmospheres (e.g., nitrogen), solvents like DMF or THF, and catalysts such as POCl₃ for cyclization . Key steps include:
  • Precursor preparation : Reacting methoxymethyl-substituted amines with nitrile-containing intermediates.
  • Cyclization : Using POCl₃ or similar reagents to form the oxazole ring .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxymethyl at position 2, nitrile at position 4) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 195.0643 for C₇H₉N₃O₂) .
  • X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software) resolves bond angles and crystallographic packing . Example: Oxazole derivatives often exhibit planar ring structures with bond lengths of ~1.36 Å for C=N .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or urease using Ellman’s method (UV-Vis monitoring at 412 nm) .
  • Antimicrobial Screening : Microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., nitrile carbon) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity toward nucleophiles like amines or thiols .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., AChE inhibition ranges: 0.5–5 µM) and identify variables (e.g., assay pH, cell lines) .
  • Dose-Response Repetition : Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4) .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 5-amino-2-(3,4-dichlorophenyl)-oxazole-4-carbonitrile) to isolate substituent effects .

Q. How does crystallographic data inform the design of derivatives with enhanced stability?

  • Methodological Answer :
  • Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between NH₂ and nitrile groups) using SHELXL-refined XRD data .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (Td > 200°C) with crystallinity .
  • Co-crystallization : Co-form with stabilizing agents (e.g., cyclodextrins) to improve solubility without altering activity .

Q. What methodologies are used to study the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS over 60 minutes .
  • CYP450 Inhibition Screening : Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4) .
  • Metabolite Identification : HRMS/MS fragmentation to detect oxidation products (e.g., hydroxylation at the methoxymethyl group) .

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